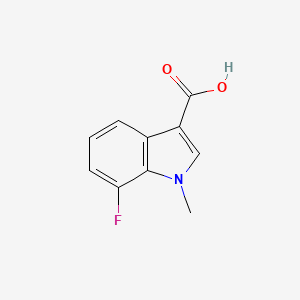

7-fluoro-1-methyl-1H-indole-3-carboxylic acid

Description

7-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a fluorinated indole derivative with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in receptor antagonists and enzyme inhibitors.

Key structural features:

- Fluorine at position 7: Enhances metabolic stability and influences electronic properties.

- Methyl group at position 1: Modifies steric and pharmacokinetic profiles.

- Carboxylic acid at position 3: Facilitates hydrogen bonding and salt formation, improving solubility.

Properties

IUPAC Name |

7-fluoro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVVXRGMKBIHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the electrophilic fluorination of 1-methyl-1H-indole-3-carboxylic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitro-substituted indoles.

Scientific Research Applications

7-Fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key differences among structurally related indole derivatives:

Key Observations :

- Position of fluorine: Fluorine at position 7 (target compound) vs.

- Carboxylic acid position : 3-carboxylic acid derivatives (target) are more common in receptor-targeting molecules (e.g., CysLT1 antagonists ), while 2-carboxylic acids are less explored.

- Methylation: The 1-methyl group in the target compound may reduce metabolic oxidation compared to non-methylated analogs .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, though the 1-methyl group may slightly reduce it due to increased hydrophobicity.

- Spectroscopic Data :

Biological Activity

7-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and as a candidate for developing therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom at the 7-position of the indole ring, which is significant for its biological activity. The presence of the carboxylic acid group at the 3-position enhances its solubility and potential for interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of 7-fluoroindoles, including this compound, exhibit promising antiviral properties, particularly against influenza viruses. For instance, a related compound was shown to effectively inhibit influenza PB2 protein, crucial for viral replication, with significant efficacy observed in in vivo models .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Research indicated that structural modifications at the 7-position significantly influence the inhibitory potency of indole derivatives against IDO1. For example, removal or substitution of the fluorine atom led to a marked decrease in inhibitory activity, underscoring its importance in binding interactions .

Study on Influenza Inhibition

A study explored the bioisosteric replacement of 7-azaindole with 7-fluoroindoles. The synthesized compounds exhibited high metabolic stability and low toxicity profiles. Notably, one derivative demonstrated effective inhibition of viral replication in a mouse model .

Anticancer Potential

Another investigation focused on the anticancer properties of 7-fluoroindoles. The compound was tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin. The mechanism was attributed to enhanced binding affinity to cellular receptors involved in tumor growth .

Table 1: Inhibitory Activity Against IDO1

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 40.7 ± 3.03 | Reference compound |

| 9a-17 | 2.72 ± 0.67 | Highest activity observed |

| 9a-12 | 28.1 ± 3.72 | Moderate activity |

This table summarizes the inhibitory activities of various derivatives against IDO1, highlighting the superior efficacy of compound 9a-17.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized in animal models. Oral administration resulted in favorable absorption and distribution to target tissues, with peak plasma concentrations achieved within hours post-administration .

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid?

A common approach involves sequential functionalization of the indole core:

- Fluorination : Introduce fluorine at the 7-position via electrophilic substitution (e.g., using Selectfluor® or DAST) .

- Methylation : Protect the indole nitrogen with a methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) .

- Carboxylation : Convert the 3-position to a carboxylic acid via formylation (Vilsmeier-Haack reaction) followed by oxidation (e.g., KMnO₄ or RuO₄) . Purification typically involves recrystallization (e.g., DMF/acetic acid) or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Storage : Keep in a cool (<25°C), dry environment under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Q. What spectroscopic methods are suitable for characterizing this compound?

- ¹H/¹³C NMR : Confirm methyl (δ ~3.8 ppm) and fluorine (split indole ring signals) groups .

- FT-IR : Identify carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

- HRMS : Verify molecular weight (calc. 193.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data for fluorinated indole derivatives be resolved?

- High-resolution XRD : Use synchrotron radiation to improve data-to-parameter ratios (>15:1) and reduce R-factors (<0.05) .

- DFT calculations : Compare experimental bond lengths/angles (e.g., C-F: ~1.34 Å) with theoretical models to validate structural assignments .

- Dynamic NMR : Assess rotational barriers of the methyl group to rule out conformational ambiguities .

Q. What strategies optimize the coupling of the carboxylic acid group with amines or alcohols?

- Activation : Convert the acid to its acyl chloride using oxalyl chloride/DMF (0°C, 1 hr) .

- Coupling agents : Use EDCl/HOBt or HATU in DMF/DCM for amide/ester formation .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl disappearance .

Q. How can researchers address low yields in methylation reactions?

- Base optimization : Replace NaH with stronger bases (e.g., LDA) to deprotonate the indole N-H efficiently .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Temperature control : Conduct reactions at −20°C to minimize side reactions (e.g., over-alkylation) .

Q. What methods validate the absence of mutagenic or carcinogenic risks?

- Ames test : Screen for reverse mutations in Salmonella strains (TA98/TA100) with metabolic activation .

- In vitro micronucleus assay : Assess chromosomal damage in CHO-K1 cells .

- QSAR modeling : Predict toxicity using software like Derek Nexus or Leadscope .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.